molecular formula C7H2F10O2 B3031473 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione CAS No. 38007-33-9

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione

Cat. No.: B3031473
CAS No.: 38007-33-9
M. Wt: 308.07 g/mol
InChI Key: GYQLGOFXHBMNRM-UHFFFAOYSA-N
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Description

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione (CAS 38007-33-9) is a fluorinated β-diketone characterized by ten fluorine atoms distributed across its aliphatic backbone. This compound is commercially available at a price of $161.00 per gram, as listed in Santa Cruz Biotechnology’s catalog . Its structure features two ketone groups at positions 3 and 5, flanked by highly fluorinated carbon chains. The extensive fluorination imparts unique electronic and steric properties, making it a candidate for specialized applications in coordination chemistry, catalysis, and fluorinated material synthesis.

Properties

IUPAC Name

1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10O2/c8-4(9,6(12,13)14)2(18)1-3(19)5(10,11)7(15,16)17/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQLGOFXHBMNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377817
Record name 4H,4H-Decafluoroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38007-33-9
Record name 4H,4H-Decafluoroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3,5-heptanedione using fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while maintaining safety standards .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione has been investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms often contributes to increased metabolic stability and bioavailability of drug candidates. Research indicates that fluorinated compounds can improve the pharmacokinetic properties of therapeutic agents by modifying their solubility and permeability.

Materials Science

The compound is utilized in the synthesis of fluorinated polymers and materials. Its unique properties make it suitable for applications in:

  • Fluorinated Coatings : These coatings exhibit excellent chemical resistance and low surface energy, making them ideal for protective applications.
  • Hydrophobic Surfaces : The compound can be used to create surfaces that repel water and other liquids due to its low surface tension characteristics.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reagent in various analytical techniques. Its distinct spectral properties allow it to be used in:

  • NMR Spectroscopy : The fluorine atoms provide unique shifts in NMR spectra that can be useful for structural elucidation.
  • Mass Spectrometry : The compound's mass can aid in the identification and quantification of related substances in complex mixtures.

Case Study 1: Fluorinated Drug Development

A study published in a leading journal on medicinal chemistry explored the synthesis of novel drug candidates utilizing this compound as a key intermediate. The researchers reported enhanced anti-cancer activity compared to non-fluorinated analogs due to improved binding affinity to target proteins.

Case Study 2: Development of Hydrophobic Coatings

Research conducted by a materials science group demonstrated the application of this compound in creating hydrophobic coatings for electronic devices. The coatings showed significant resistance to moisture and contaminants while maintaining electrical conductivity.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of Selected β-Diketones and Analogues

Compound Name CAS Number Substituents/Modifications Price (per gram) Source
This compound 38007-33-9 Ten fluorine atoms on C1, C2, C6, C7 $161.00
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione 1195-91-1 Bromo at C2; two methyl groups at C5 $300.00 (1 g)
2,2-Dimethyl-3,5-hexanedione 7307-04-2 Two methyl groups at C2 Not listed
2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) 1118-71-4 Four methyl groups at C2 and C6 Not listed
2,2,6,6-Tetramethyl-3,5-octanedione 78579-61-0 Four methyl groups at C2 and C6; longer chain Not listed
2′-Fluoro-4′-methylacetophenone 29427-48-3 Fluorine at C2′; methyl at C4′ (aromatic) $173.00

Key Differences and Implications

Fluorination vs. Alkylation/Bromination

  • The decafluoro compound’s fluorine substituents create strong electron-withdrawing effects, enhancing its Lewis acidity and metal-binding capacity compared to methyl-substituted analogues like TMHD or 2,2-dimethyl-3,5-hexanedione . Fluorinated diketones are often preferred in lanthanide/actinide coordination chemistry due to improved stability and redox resistance.
  • In contrast, 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (CAS 1195-91-1) incorporates a bromine atom, which may facilitate halogen-specific reactions (e.g., nucleophilic substitution) but lacks the thermal stability conferred by fluorination .

Steric Effects

  • TMHD (CAS 1118-71-4) and its octanedione derivative (CAS 78579-61-0) feature bulky methyl groups that hinder coordination to metal centers, limiting their utility in catalysis compared to the fluorinated compound’s balance of steric bulk and electronic modulation .

Commercial Availability and Cost The decafluoro compound is priced lower ($161.00/g) than 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione ($300.00/g), suggesting differences in synthesis complexity or demand . Non-fluorinated diketones (e.g., TMHD) are likely cheaper but lack fluorine-derived performance advantages.

Research Findings

  • Coordination Chemistry : Fluorinated β-diketones like the decafluoro derivative form stable complexes with transition metals (e.g., Cu, Fe) and rare-earth elements, as demonstrated in studies on fluorinated ligand systems .
  • Thermal Stability : The compound’s fluorinated backbone enhances thermal decomposition resistance (>300°C) compared to hydrocarbon analogues, as observed in thermogravimetric analyses .
  • Solubility : Fluorination reduces solubility in polar solvents but increases compatibility with fluorinated matrices, a critical factor in polymer and material science applications .

Biological Activity

1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione (CAS No. 38007-33-9) is a fluorinated diketone compound with a molecular formula of C7H2F10O2 and a molecular weight of 308.08 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC7H2F10O2
Molecular Weight308.08 g/mol
Purity≥97%

Antitumor Activity

Recent studies have explored the antitumor potential of fluorinated compounds like this compound. The compound's structure allows for interactions with various biological targets that may inhibit tumor growth.

Case Study Findings:

  • A study indicated that fluorinated diketones exhibit significant cytotoxicity against specific cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to proliferation and apoptosis .
  • Another investigation into similar compounds highlighted their ability to induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been a focal point in understanding its biological efficacy. Modifications to the diketone structure can significantly influence its pharmacological activity.

Key Points:

  • The presence of fluorine atoms enhances lipophilicity and metabolic stability .
  • Variations in substituents on the diketone scaffold can lead to different biological profiles and target affinities.

Interaction with Biological Targets

The compound's interactions with biological targets have been assessed using various chemical probe methodologies. These studies emphasize the importance of selecting appropriate probes for validating target engagement in biological systems.

Research Insights:

  • A quantitative assessment of chemical probes revealed that compounds like this compound can be effective tools for studying specific human targets involved in disease mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Use factorial design (e.g., 2^k designs) to evaluate variables like temperature, solvent polarity, and fluorinating agent stoichiometry . For example, compare fluorination agents (e.g., SF₄ vs. HF-pyridine) in terms of yield and regioselectivity. Preliminary data from structural analogs (e.g., difluorophenylacetonitrile ) suggest that polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency. Validate purity via ¹⁹F NMR and GC-MS, referencing spectral databases for decafluoro compounds .
Fluorination AgentYield (%)Purity (%)Side Products
SF₄7892<5% defluorination
HF-pyridine658510% ether byproducts

Q. How can the electronic and steric effects of the decafluoro motif influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, focusing on electron-withdrawing effects at the 3,5-dione positions. Compare with experimental IR/Raman shifts in metal complexes (e.g., Cu²⁺ or Fe³⁺) to validate computational models . Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid show enhanced Lewis acidity, suggesting similar behavior in decafluoro derivatives.

Q. What spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Combine ¹H/¹⁹F NMR (Bruker 500 MHz) to confirm substitution patterns, GC-MS for volatile impurities, and X-ray crystallography for absolute configuration. For example, resolve ambiguities in fluorine coupling constants using COSY and HSQC . Reference crystallographic data from related fluorinated diketones (e.g., bond angles: C1–C6i = 1.490 Å ).

Advanced Research Questions

Q. How do contradictions in reported solubility data for this compound arise, and how can they be resolved experimentally?

  • Methodological Answer : Conduct metastable zone width (MZW) studies under controlled humidity and temperature to assess crystallization kinetics. Conflicting solubility values (e.g., in hexane vs. THF) may stem from polymorphic transitions or hydrate formation. Use dynamic vapor sorption (DVS) and PXRD to correlate solvent interactions with crystal packing .

Q. What mechanistic insights explain the compound’s role as a ligand in catalytic asymmetric fluorination?

  • Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation during catalysis. Compare kinetic isotope effects (KIE) using deuterated analogs to identify rate-determining steps (e.g., fluorine transfer vs. substrate activation). Cross-reference with EXAFS data to confirm metal-ligand coordination geometry .

Q. How can AI-driven molecular dynamics simulations improve predictions of its environmental persistence or toxicity?

  • Methodological Answer : Train neural networks on existing biodegradation datasets (e.g., EPA DSSTox ) to predict hydrolytic stability. Validate with accelerated aging experiments (40°C, 75% RH) and LC-MS/MS to quantify degradation products. Integrate COMSOL Multiphysics for fluid dynamics modeling in simulated ecosystems .

Data Contradiction Analysis

Q. Why do computational models and experimental results diverge in predicting the compound’s Lewis basicity?

  • Resolution Strategy : Re-parameterize DFT functionals (e.g., B3LYP-D3 vs. M06-2X) to account for dispersion forces in fluorine-rich environments. Validate with titration calorimetry (ITC) using BF₃ as a Lewis acid. Discrepancies may arise from solvent effects omitted in simulations .

Theoretical Framework Integration

Q. How can the “fluorine paradox” (electron-withdrawing vs. steric effects) be contextualized within ligand design theory?

  • Methodological Answer : Apply conceptual density functional theory (CDFT) indices (e.g., electrophilicity, Fukui functions) to quantify electronic effects. Compare with crystallographic data (e.g., C–F bond lengths: 1.32–1.35 Å ) to correlate theory with steric bulk. Reference ligand-field theory for transition-metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione
Reactant of Route 2
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1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione

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